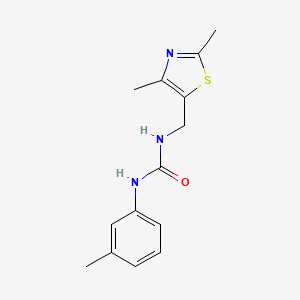

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(m-tolyl)urea

Description

Properties

IUPAC Name |

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-9-5-4-6-12(7-9)17-14(18)15-8-13-10(2)16-11(3)19-13/h4-7H,8H2,1-3H3,(H2,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRGXUSZTZSDHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC2=C(N=C(S2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(m-tolyl)urea typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

Substitution Reactions: The 2,4-dimethyl substitution on the thiazole ring can be achieved through selective alkylation reactions using appropriate alkyl halides.

Urea Formation: The final step involves the reaction of the substituted thiazole with an isocyanate derivative of m-tolyl to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted urea derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazole ring, which is known for its diverse pharmacological properties. The synthesis of 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(m-tolyl)urea typically involves multi-step reactions that can include:

- Formation of the thiazole moiety : This is often achieved through cyclization reactions involving appropriate precursors.

- Urea formation : The urea group is introduced via reactions with isocyanates or carbamates.

Biological Activities

The compound has been evaluated for various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of thiazole compounds exhibit significant antimicrobial properties against strains such as MRSA. For instance, compounds with specific substitutions on the thiazole ring have demonstrated minimum inhibitory concentrations (MICs) in the range of 0.7–2.8 μg/mL against resistant bacterial strains .

- Anticancer Properties : The compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies using the MTT assay have indicated that it can inhibit the proliferation of various cancer cells, suggesting potential as an anticancer agent .

- Urease Inhibition : Urease inhibitors are critical in treating conditions like peptic ulcers and kidney stones. Compounds similar to this compound have been shown to possess urease inhibitory activity, making them candidates for further pharmaceutical development .

Antimicrobial Efficacy

A study conducted by Mohammad et al. highlighted a series of thiazole derivatives, including those with modifications similar to this compound, which were evaluated against clinically relevant bacterial strains. The results indicated that certain modifications enhanced their antimicrobial potency significantly .

Anticancer Activity

In another research effort focused on anticancer applications, derivatives of the compound were tested against the MDA-MB-231 breast cancer cell line using the MTT assay. The findings demonstrated substantial cytotoxic effects, with certain compounds showing efficacy comparable to established chemotherapeutic agents .

Urease Inhibition Studies

Research into urease inhibitors has revealed that compounds with a thiazole structure exhibit strong inhibition properties. The synthesized derivatives were compared against known urease inhibitors and showed promising results in terms of potency and selectivity .

Data Tables

Mechanism of Action

The mechanism of action of 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In biological systems, it may also interact with cellular pathways, affecting signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazole/Urea Motifs

1-(3-(2,4-Dimethylthiazol-5-yl)-4-oxo-2,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-(4-methylpiperazin-1-yl)urea Key Differences: Incorporates an indeno-pyrazolone scaffold fused to the thiazole ring, with a 4-methylpiperazine substituent on the urea nitrogen. Activity: Demonstrated high binding affinity (-9.5 kcal/mol) to SARS-CoV-2 3CLpro via interactions with His163.

Ergotamine Key Differences: A non-urea alkaloid with a complex ergoline scaffold. Activity: Binds to 3CLpro (ΔG = -9.3 kcal/mol) via interactions with Gln166 and Gln187. Primarily used for migraines but repurposed for antiviral studies . Comparison: The urea-thiazole system in the target compound offers simpler synthetic accessibility and tunability compared to ergotamine’s complex structure.

Urea Derivatives with Heterocyclic Moieties

1-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea Key Differences: Replaces the thiazole ring with a 1,3,4-thiadiazole core and includes a benzodioxole substituent. Activity: Thiadiazole-urea hybrids are known for antifungal and anticancer properties, though specific data for this compound are unavailable .

N-[5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethyl-urea Key Differences: Features a tert-butyl-substituted thiadiazole and dimethylurea group. Activity: Limited data, but similar compounds exhibit herbicidal and antimicrobial effects . Comparison: The m-tolyl group in the target compound could enhance aromatic interactions with target proteins compared to aliphatic tert-butyl groups.

Pharmacokinetic and Binding Property Comparison

*Note: Direct data for the target compound are unavailable; inferences are based on structural analogues.

Key Structural and Functional Insights

- Thiazole vs. Thiadiazole : Thiazole derivatives generally exhibit stronger hydrogen-bonding capacity due to the nitrogen’s lone pair, whereas thiadiazoles may offer better metabolic stability .

- Urea Linker Flexibility: The urea group’s orientation and substituents (e.g., m-tolyl vs. piperazinyl) critically influence target selectivity. Bulky groups like indeno-pyrazolone enhance affinity but may limit bioavailability .

- Substituent Effects : Methyl groups on the thiazole (2,4-dimethyl) likely improve lipophilicity and membrane permeability, contrasting with polar substituents in analogues like PF-03882845 .

Biological Activity

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(m-tolyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including cytotoxicity, antimicrobial effects, and other therapeutic potentials.

Chemical Structure

The compound can be structurally represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with m-tolyl isocyanate. The process generally requires careful control of reaction conditions to ensure high yields and purity.

Cytotoxicity

Research has shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiazole moieties have been evaluated for their anticancer properties:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 | 3.21 |

| Compound B | HT-29 | 7.23 |

| Compound C | BT-20 | 24.6 |

These findings suggest that the incorporation of thiazole rings enhances the cytotoxic potential of urea derivatives .

Antimicrobial Activity

This compound has also been assessed for its antimicrobial properties. Compounds with similar structures have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

These results indicate the potential use of such compounds in treating bacterial infections .

The biological activity of this compound may involve multiple mechanisms:

- Inhibition of cell proliferation : The compound may interfere with critical cellular processes leading to apoptosis in cancer cells.

- Disruption of microbial cell walls : Its structural components can interact with bacterial membranes, leading to increased permeability and eventual cell death.

Case Studies

Several studies have highlighted the efficacy of thiazole-containing urea derivatives in various therapeutic contexts:

- Antitumor Activity : A study reported that a related compound exhibited selective cytotoxicity against non-small cell lung cancer cells, demonstrating GI50 values significantly lower than those of standard chemotherapeutics .

- Antimicrobial Efficacy : Another investigation revealed that a thiazole-based urea derivative showed potent activity against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the thiazole and urea moieties in 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(m-tolyl)urea?

- Methodology : Multi-step synthesis typically involves (i) cyclization reactions to form the 2,4-dimethylthiazole ring using thioamide precursors and α-haloketones under basic conditions, and (ii) coupling the thiazole intermediate with m-tolyl isocyanate to form the urea linkage. Solvent choice (e.g., DMF or toluene) and catalysts (e.g., carbodiimides) significantly influence yield .

- Key Considerations : Monitor reaction progress via TLC or HPLC to isolate intermediates. Purification often requires column chromatography or recrystallization from ethanol/water mixtures .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- NMR : The methyl groups on the thiazole ring (δ ~2.5 ppm for CH₃) and urea NH protons (δ ~8.5 ppm) are diagnostic. Aromatic protons from the m-tolyl group appear as a multiplet (δ ~6.8–7.3 ppm) .

- IR : Urea carbonyl stretches appear at ~1640–1680 cm⁻¹, while thiazole C=N bonds absorb at ~1520 cm⁻¹ .

- MS : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. What strategies optimize the compound’s bioactivity in kinase inhibition assays, and how do structural modifications impact potency?

- Experimental Design :

- SAR Studies : Replace the m-tolyl group with electron-withdrawing (e.g., fluoro) or donating (e.g., methoxy) substituents to assess effects on target binding.

- Thiazole Modifications : Introduce bulkier alkyl groups at the 2- and 4-positions to evaluate steric effects on enzyme active-site penetration .

Q. How can researchers resolve contradictions in reported cytotoxicity data across different cell lines?

- Methodological Pitfalls : Variability may stem from differences in assay conditions (e.g., serum concentration, incubation time) or cell-line-specific metabolic pathways. For example, discrepancies in IC₅₀ values between HeLa and MCF-7 cells could reflect differential expression of efflux transporters .

- Mitigation : Standardize protocols (e.g., MTT assay with 24-hour serum starvation) and include positive controls (e.g., doxorubicin). Cross-validate using orthogonal methods like flow cytometry for apoptosis markers .

Q. What computational and experimental approaches elucidate the environmental fate of this compound?

- Degradation Pathways : Perform hydrolysis studies at varying pH (e.g., pH 3–10) to identify stable metabolites. LC-MS/MS can detect cleavage products (e.g., m-tolylurea fragments) .

- Ecotoxicology : Use Daphnia magna or algal growth inhibition assays to assess acute toxicity. Compare with QSAR models (e.g., EPI Suite) to predict bioaccumulation potential .

Key Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions for urea coupling to avoid side reactions with moisture .

- Bioassays : Include cytotoxicity counterscreens (e.g., non-cancerous HEK293 cells) to assess selectivity .

- Data Reproducibility : Deposit raw spectral data in public repositories (e.g., PubChem) to facilitate cross-study validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.